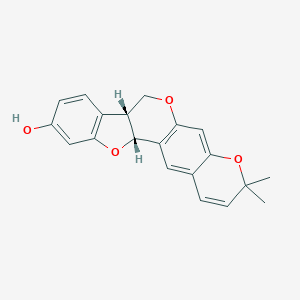

Neorautenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol |

InChI |

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-17(9-16(11)24-20)22-10-15-13-4-3-12(21)8-18(13)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1 |

InChI Key |

OGFFMQWYZCTXCM-KXBFYZLASA-N |

SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C |

Synonyms |

(-)-Neorautenol; (7aR,12aS)-7a,12a-Dihydro-3,3-dimethyl-3H,7H-benzofuro[3,2-c]pyrano[3,2-g][1]benzopyran-10-ol |

Origin of Product |

United States |

Chemical Characteristics

Structure and Stereochemistry

Neorautenol is a pyranopterocarpan with the chemical formula C20H18O4 and a molecular weight of approximately 322.36 g/mol . naturalproducts.netnih.gov Its systematic IUPAC name is (2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol. naturalproducts.net The structure features a fused five-ring system. naturalproducts.net The absolute stereochemistry is crucial for its biological function and is designated as (-)-Neorautenol, corresponding to the (7aR,12aS) configuration. nih.govncats.io

Table 1: Chemical Identifiers for Neorautenol

| Identifier | Value |

|---|---|

| Molecular Formula | C20H18O4 |

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | (2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol |

| SMILES | CC1(C)C=Cc2cc3c(cc2O1)OC[C@@]4([H])c5ccc(cc5O[C@]34[H])O |

| InChI Key | OGFFMQWYZCTXCM-HNAYVOBHSA-N |

| CAS Number | 53766-52-2 |

Spectroscopic Data (NMR, IR, MS)

The structural elucidation of neorautenol, like many natural products, relies heavily on a combination of spectroscopic techniques. researchgate.netthieme-connect.com These methods provide detailed information about the molecule's atomic composition, functional groups, and the connectivity of its carbon-hydrogen framework. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon skeleton and the placement of protons. awi.de While specific spectral data for neorautenol is dispersed across various research articles, studies consistently use 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) to confirm its complex, fused-ring structure. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. arxiv.orgnih.gov The IR spectrum of neorautenol would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic rings (C=C stretching), and ether linkages (C-O stretching). awi.de

Mass Spectrometry (MS): MS provides the exact molecular weight and formula of the compound. arxiv.orgnih.gov High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of C20H18O4 for neorautenol. researchgate.net

Biosynthetic Pathways of Neorautenol

Precursor Compounds and Metabolic Routes

The synthesis of the pterocarpan (B192222) core of neorautenol originates from the general phenylpropanoid pathway, which provides the essential carbon skeleton. researchgate.netfrontiersin.org This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. nih.gov

Phenylpropanoid Pathway Intermediates

The biosynthetic journey starts with L-phenylalanine, a product of the shikimate pathway. naturalproducts.netfrontiersin.org A series of three core enzymatic reactions, often referred to as the central phenylpropanoid pathway, converts L-phenylalanine into p-Coumaroyl-CoA, a key activated intermediate. scispace.comunc.edu The enzymes involved are Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). unc.edu These initial steps are fundamental for the production of a vast array of flavonoids, isoflavonoids, and other related secondary metabolites. nih.gov

Table 1: Key Intermediates of the Phenylpropanoid Pathway

| Intermediate | Description |

|---|---|

| L-Phenylalanine | The primary amino acid precursor. scispace.com |

| Cinnamic Acid | Formed by the deamination of L-phenylalanine by PAL. nih.gov |

| p-Coumaric Acid | Produced by the hydroxylation of cinnamic acid by C4H. researchgate.net |

Chalcone (B49325) Formation and Isomerization to Flavanones

The first committed step towards flavonoid and isoflavonoid (B1168493) synthesis is the formation of a chalcone. unc.edu The enzyme chalcone synthase (CHS) catalyzes a condensation reaction between one molecule of p-Coumaroyl-CoA and three molecules of malonyl-CoA. unc.edu This reaction forms a C15 intermediate known as naringenin (B18129) chalcone.

Following its formation, the chalcone undergoes rapid stereospecific isomerization, a cyclization reaction facilitated by the enzyme chalcone isomerase (CHI). unc.educore.ac.uk This step closes the C-ring to form a flavanone (B1672756), such as naringenin. core.ac.uk This flavanone intermediate is a critical juncture, leading to various classes of flavonoids or, in the case of neorautenol, entering the isoflavonoid-specific branch. researchgate.net

Pterocarpan Skeleton Assembly via Oxidative Coupling and Cyclization

The pathway to pterocarpans diverges from other flavonoids with the action of isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme that catalyzes an aryl migration to form an isoflavone (e.g., daidzein (B1669772) or formononetin). nih.govscispace.com Subsequent modifications, including hydroxylations and reductions, prepare the molecule for the final cyclization steps. nih.gov

The formation of the distinctive pterocarpan skeleton from an isoflavone precursor involves several key enzymatic steps. An isoflavone reductase (IFR) reduces the double bond in the C-ring of an isoflavone intermediate (like vestitone) to produce an isoflavanone. scispace.comcore.ac.uk This is followed by a second reduction to an isoflavanol. nih.gov The final and defining step is the dehydration and cyclization of the 2'-hydroxyisoflavanol intermediate. nih.govrsc.org This ring closure, which forms the fourth (furan) ring of the pterocarpan structure, is an intramolecular oxidative coupling reaction. rsc.orgucsb.edu This crucial cyclization is catalyzed by an enzyme identified as pterocarpan synthase (PTS), also known as 2'-hydroxyisoflavanol dehydratase. nih.govenzyme-database.org This enzyme ensures the correct stereochemistry of the final pterocarpan molecule. core.ac.uknih.gov

Enzymatic Steps and Regulation of Biosynthesis

The biosynthesis of pterocarpans like neorautenol is tightly regulated, often as part of a plant's defense response. scispace.comcore.ac.uk The expression of the biosynthetic genes and the activity of their corresponding enzymes are typically induced by external stimuli such as microbial infection (elicitors) or UV radiation. scispace.comfrontiersin.org This coordinated induction ensures that these antimicrobial compounds, known as phytoalexins, are produced rapidly at the site of stress. core.ac.uk

The entire pathway, from PAL to PTS, involves a suite of enzymes whose activities are coordinately upregulated upon induction. scispace.com This regulation occurs primarily at the level of gene transcription, where elicitor-activated signaling pathways lead to the binding of transcription factors to the promoter regions of the biosynthetic genes. scispace.comfrontiersin.org Studies have identified several transcription factor families, including MYB and NAC types, that act as positive regulators of the pathway. frontiersin.org For instance, research in soybean has shown that specific MYB transcription factors can activate the expression of genes like CHS and IFS. frontiersin.org This complex regulatory network allows the plant to mount a precise and efficient chemical defense.

Table 2: Key Enzymes in Pterocarpan Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. unc.edu |

| Cinnamic acid 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. scispace.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by forming a CoA thioester. unc.edu |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. unc.edu |

| Chalcone Isomerase | CHI | Catalyzes the intramolecular cyclization of the chalcone to a flavanone. core.ac.uk |

| Isoflavone Synthase | IFS | A key enzyme that converts a flavanone to an isoflavone via an aryl migration. nih.gov |

| Isoflavone Reductase | IFR | Reduces the C-ring double bond of an isoflavone precursor. scispace.comcore.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-coumarate:CoA ligase |

| Bitucarpin A |

| Cinnamic acid |

| Cinnamic acid 4-hydroxylase |

| Daidzein |

| Erybraedin C |

| Flavanone |

| Formononetin |

| Genistein |

| Glyceollin |

| Glycinol |

| Isoflavone reductase |

| L-phenylalanine |

| Malonyl-CoA |

| Medicarpin |

| Naringenin |

| Naringenin chalcone |

| Neorautenol |

| p-Coumaric Acid |

| p-Coumaroyl-CoA |

| Phenylalanine ammonia-lyase |

| Pterocarpan synthase |

Chemical Synthesis Strategies

Total Synthesis Approaches and Challenges

Total synthesis provides a means to construct neorautenol from the ground up, offering flexibility in analog design but posing considerable hurdles. The first total synthesis of racemic neorautenol was achieved by Huang et al., who employed a modified version of a method developed by Erhardt's group. rsc.org A cornerstone of their strategy was the use of an intramolecular Wittig reaction. rsc.org This key step successfully formed the crucial isoflavene intermediate, which is a direct precursor to the pterocarpan (B192222) skeleton. rsc.org

Other synthetic routes for the broader pterocarpan family, which could be adapted for neorautenol, have also been described in the literature. These include:

Reduction and cyclization of 2-hydroxyflavanones.

Michael-Claisen ring closure.

Cycloaddition reactions involving 1,4-benzoquinones and chromenes.

Radical cyclization of a 4-(2'-bromoaryloxy)-2H-chromene precursor.

Intramolecular Heck reactions.

A significant challenge in the total synthesis of pterocarpans like neorautenol is controlling regioselectivity, especially when attaching various functional groups to the aromatic rings. rsc.org This often requires multi-step procedures to ensure the correct placement of substituents. rsc.org

Another synthetic approach involves an intramolecular benzoin (B196080) condensation, a chelation-controlled reduction using lithium aluminum hydride, and a final intramolecular cyclization. This cyclization proceeds through a transient epoxide intermediate to construct the 6a-hydroxypterocarpan system, a key structural feature.

Key Synthetic Reactions in Total Synthesis Approaches

| Reaction Type | Description | Purpose in Synthesis |

|---|---|---|

| Intramolecular Wittig Reaction | Forms an alkene and a heterocyclic ring (the B-ring) from a phosphonium (B103445) ylide and a carbonyl group within the same molecule. | Creation of a key isoflavene intermediate. rsc.org |

| Intramolecular Benzoin Condensation | A condensation reaction between two aldehyde groups on the same molecule to form an α-hydroxy ketone. | A novel method for constructing part of the core structure. |

| Chelation-Controlled Reduction | A stereoselective reduction of a ketone where a chelating agent directs the hydride reagent to a specific face of the molecule. | To establish the correct stereochemistry at a hydroxyl-bearing carbon. |

| Intramolecular Heck Reaction | A palladium-catalyzed reaction to form a new carbon-carbon bond within a molecule, typically to create a ring. | A potential method for forming the pterocarpan ring system. |

Semisynthetic Routes from Natural Precursors

Semisynthesis, which begins with a readily available natural product that is structurally related to the target molecule, offers an alternative and often more efficient pathway. Neorautenol itself is a naturally occurring pterocarpan isolated from various leguminous plants, particularly those from the genera Neorautanenia and Erythrina.

While specific semisynthetic routes to neorautenol are not extensively detailed in the provided literature, the general strategy is viable. The process would involve isolating a more abundant precursor from a natural source and then chemically modifying it to yield neorautenol. Potential precursors could include other pterocarpans or related isoflavonoids that share a common biosynthetic origin. For example, compounds like isoneorautenol, shinpterocarpin (B12391876), or erybraedin A, which have been isolated alongside neorautenol from Erythrina species, could potentially serve as starting materials. This approach leverages nature's ability to construct the complex core, reducing the number of synthetic steps required.

Stereoselective Synthesis Methodologies

The pterocarpan nucleus of neorautenol contains two asymmetric centers at positions 6a and 11a, meaning control of stereochemistry is paramount for a successful synthesis. The majority of naturally occurring pterocarpans, including neorautenol, possess a cis-fused dihydrofurobenzopyran ring system with a (6aR, 11aR) absolute configuration.

Other general strategies for stereoselective synthesis that are applicable include the use of chiral catalysts, chiral auxiliaries, or starting with a molecule from the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products. For pterocarpans, this could involve a chiral pool strategy starting from a natural sugar or employing an organocatalyzed stereoselective reaction.

Design Principles for Neorautenol Analogs

The design of neorautenol analogs is heavily guided by structure-activity relationship (SAR) studies. SAR investigates how modifications to a molecule's chemical structure can alter its pharmacological properties, with the goal of enhancing desired activities and reducing unwanted side effects. For pterocarpans like neorautenol, SAR studies aim to identify the pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity.

Key principles in the design of neorautenol analogs include:

Modification of Functional Groups: Altering, masking, or removing functional groups on the tetracyclic ring system allows researchers to determine their importance for biological activity.

Ring Truncation and Modification: Analogs of structurally related compounds, such as deguelin, have been developed by truncating the B and C rings. This strategy aims to create surrogates that may have improved properties or are easier to synthesize.

Stereochemistry: The specific three-dimensional arrangement (stereochemistry) of the molecule is critical. The activity of a scaffold can be highly sensitive to structural perturbations, and even minor changes can lead to a loss of biological activity due to unfavorable steric interactions with the target site.

These design efforts are often aimed at improving ligand-binding activity to specific biological targets, such as the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), for which shinpterocarpin has shown significant binding.

Synthetic Methods for Novel Derivatives (e.g., Alkylation, Ring Modifications)

The creation of novel neorautenol derivatives relies on established and innovative synthetic organic chemistry techniques. The primary methods involve modifying the existing hydroxyl groups and the heterocyclic rings of the pterocarpan core.

Alkylation: Alkylation, the addition of an alkyl group, is a common strategy to modify the hydroxyl groups of phenolic compounds like neorautenol. This can improve properties such as solubility and bioavailability. General synthetic methods for O-alkylation often involve reacting the parent molecule with an alkyl halide (e.g., propargyl bromide) in the presence of a base like sodium hydride (NaH) in a suitable solvent such as tetrahydrofuran (B95107) (THF). A general procedure for the alkylation of a hydroxyl group involves dissolving the compound, adding the alkylating agent, and then adding a base to initiate the reaction. While not specifically detailed for neorautenol, the S-alkylation of cysteine residues in peptides is another well-established modification technique that highlights the chemical principles applicable to modifying reactive functional groups.

Ring Modifications: Modifying the ring structure can lead to fundamentally new scaffolds. Ring-opening reactions are a powerful tool for this purpose. For instance, a method for the selective ring-opening N-alkylation of 2-oxazolines has been developed using potassium tert-butoxide (KOt-Bu). This reaction opens the heterocyclic ring to allow for the introduction of new substituents. Such strategies could be conceptually applied to the pterocarpan ring system of neorautenol to generate novel derivatives with altered spatial arrangements and chemical properties.

Isolation and Characterization of Naturally Occurring Analogs (e.g., Isoneorautenol, 8-Methoxyneorautenol, Shinpterocarpin)

Several natural analogs of neorautenol have been isolated and characterized from various plant sources, primarily within the Fabaceae family. These compounds provide a natural library of structural variations on the pterocarpan theme.

Isoneorautenol: This analog has been isolated from the roots of Erythrina senegalensis and the root extracts of Neorautanenia mitis. Its isolation from N. mitis was part of a study that identified multiple compounds with potential antidiarrheal activity.

8-Methoxyneorautenol: A new pterocarpan at the time of its discovery, 8-methoxyneorautenol was isolated from the acetone (B3395972) extract of the root bark of Erythrina abyssinica. Its structure was determined using spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). This compound showed selective antimicrobial activity against Trichophyton mentagrophytes.

Shinpterocarpin: This pterocarpan has been identified in several plant species. It was isolated from the root bark of Erythrina abyssinica alongside 8-methoxyneorautenol. It has also been obtained from the carbon tetrachloride soluble fraction of a methanolic extract of the stem bark of Erythrina fusca and from the roots of Glycyrrhiza glabra (licorice). Characterization was achieved through spectroscopic analyses, and the compound has demonstrated free-radical scavenging effects and antimicrobial activity.

The isolation and characterization data for these naturally occurring analogs are summarized in the table below.

Table 1: Isolation and Characterization of Naturally Occurring Neorautenol Analogs

| Compound Name | Natural Source(s) | Plant Part(s) | Extraction/Isolation Method | Characterization Methods | Citation(s) |

|---|---|---|---|---|---|

| Isoneorautenol | Neorautanenia mitis, Erythrina senegalensis | Root | Chromatographic separation of extracts. | Spectroscopic analysis. | |

| 8-Methoxyneorautenol | Erythrina abyssinica | Root Bark | Acetone extraction followed by chromatography. | HRMS, 1H NMR, 13C NMR. | |

| Shinpterocarpin | Erythrina abyssinica, Erythrina fusca, Glycyrrhiza glabra | Root Bark, Stem Bark, Roots | Methanol (B129727) extraction with partitioning, followed by chromatography. | Spectroscopic analyses. |

Table of Compounds

The following table lists the chemical compounds mentioned throughout this article.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Alpinumisoflavone (B190552) |

| Calopocarpin |

| Carpachromene |

| Cristacarpin |

| Daidzein (B1669772) |

| Erybraedin A |

| Erycristagallin |

| Erythrisenegalone |

| Eryvarin L |

| Formononetin |

| Genistein |

| Glyceollin |

| Glycinol |

| Isoneorautenol |

| Kaempferol |

| Lupinifolin |

| Maackiain |

| Matrine |

| Naringenin (B18129) |

| Neoduline |

| Neorautenol |

| Oleanolic acid |

| Orientanol C |

| Phaseollin (B1679764) |

| Pisatin |

| Quercetin |

| Shinpterocarpin (B12391876) |

Advanced Analytical Techniques in Neorautenol Research

High-Resolution Spectroscopic Approaches for Structural Elucidation of Complex Derivatives (e.g., 1D and 2D Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

The definitive identification of Neorautenol and its analogues is primarily achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide complementary information, allowing for the complete characterization of complex molecular frameworks.

Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for elucidating the intricate connectivity of atoms within a molecule.

1D-NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, is the initial step in structural analysis. The ¹H-NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the pterocarpan (B192222) skeleton of Neorautenol, characteristic signals in the ¹H-NMR spectrum include those for the oxymethylene protons of the heterocyclic B-ring. The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

2D-NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings (¹H-¹H correlations), mapping out adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are vital for connecting different fragments of the molecule. For instance, in pterocarpans, HMBC can be used to establish the position of substituents on the aromatic rings. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, which is critical for determining relative stereochemistry, such as the cis-fusion of the B and C rings in most natural pterocarpans.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the confident determination of its elemental formula. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can measure mass-to-charge ratios (m/z) with an accuracy of less than 5 parts per million (ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable structural information. The fragmentation patterns of pterocarpans are well-studied and can be characteristic of the core skeleton and the nature and position of substituents. Common fragmentation pathways for the pterocarpan skeleton involve retro-Diels-Alder (RDA) reactions, which cleave the central heterocyclic ring and provide diagnostic ions corresponding to the A- and D-rings.

| Technique | Application in Neorautenol Research | Information Obtained |

|---|---|---|

| ¹H-NMR | Initial structural assessment | Proton chemical shifts, coupling constants (J-values), integration (number of protons) |

| ¹³C-NMR | Carbon skeleton determination | Carbon chemical shifts, number of unique carbons |

| 2D-NMR (COSY) | Mapping proton connectivity | ¹H-¹H spin systems |

| 2D-NMR (HSQC) | Assigning protons to their attached carbons | Direct ¹H-¹³C correlations |

| 2D-NMR (HMBC) | Assembling the molecular framework | Long-range (2-3 bond) ¹H-¹³C correlations |

| 2D-NMR (NOESY) | Determining relative stereochemistry | Through-space proton-proton interactions |

| HRMS | Determining elemental composition | High-accuracy mass measurement for molecular formula calculation |

| MS/MS | Confirming structural features | Characteristic fragment ions and fragmentation pathways (e.g., RDA) |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for the isolation of Neorautenol from complex natural extracts and for the assessment of its purity. Given that Neorautenol is often found alongside other structurally similar isoflavonoids, high-resolution separation techniques are essential.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of isoflavonoids like Neorautenol. Reversed-phase columns, typically C18 or C8, are most common, where separation is based on the hydrophobicity of the analytes. Gradient elution, often using a mixture of water (frequently acidified with acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile, allows for the efficient separation of compounds with a wide range of polarities. A photodiode array (PDA) detector is commonly used to acquire UV spectra of the eluting peaks, which can help in preliminary identification and peak purity assessment. Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for identifying components in a mixture by providing mass information for each separated peak.

Flash Chromatography (FC): For larger-scale purification from crude plant extracts, flash chromatography is often employed as a preliminary separation step. It uses lower pressure and larger particle size stationary phases compared to HPLC, allowing for rapid processing of larger sample quantities. Fractions collected from FC can then be further purified by preparative HPLC.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating irreversible adsorption of the sample. It is particularly useful for separating polar compounds and has been successfully applied to the separation of isoflavones from crude extracts using various two-phase solvent systems.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| Analytical HPLC | Reversed-Phase (C18, C8) | Water/Acetonitrile or Water/Methanol Gradient | Purity assessment, quantitative analysis, mixture profiling |

| Preparative HPLC | Reversed-Phase (C18, C8) | Water/Acetonitrile or Water/Methanol Gradient | High-purity isolation of target compounds |

| Flash Chromatography (FC) | Silica (B1680970) Gel, Reversed-Phase (C18) | Solvent gradients (e.g., Hexane (B92381)/Ethyl Acetate) | Initial fractionation of crude extracts |

| Countercurrent Chromatography (CCC) | Liquid (no solid support) | Biphasic solvent systems (e.g., Hexane/Ethyl Acetate/Methanol/Water) | Separation of polar compounds, preparative-scale isolation |

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism for Stereochemistry)

Neorautenol is a chiral molecule, possessing stereocenters that give rise to different enantiomers. The absolute configuration of these stereocenters is critical as it often dictates biological activity. Advanced chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique used to determine the absolute stereochemistry of chiral molecules like pterocarpans in solution.

The absolute configuration of a novel pterocarpan can be assigned by comparing its experimental CD spectrum to those of known, structurally related pterocarpans whose absolute configurations have been established through methods like X-ray crystallography or enantioselective synthesis. For example, studies on various pterocarpans have shown that compounds with a (6aR,11aR) configuration typically exhibit a specific pattern of positive and negative Cotton effects at certain wavelengths, while their (6aS,11aS) enantiomers show a mirror-image spectrum. This comparative approach allows for the reliable assignment of the absolute configuration of Neorautenol and its derivatives isolated from natural sources.

Biological Activities and Pre Clinical Investigations

Antineoplastic Activities in Cancer Cell Lines

Neorautenol has demonstrated notable antineoplastic activities in several in vitro studies, showing potential as an anticancer agent. Its effects have been observed in various cancer cell lines, and it has also been investigated for its synergistic and anti-angiogenic properties.

In Vitro Studies on Specific Cancer Cell Lines (e.g., Breast Cancer, Lung Cancer, Colon Cancer)

Research has shown that neorautenol exhibits toxicity towards various cancer cell lines. In a study involving H4IIE hepatoma cells, neorautenol displayed a significant toxic effect, with an EC50 value of 1.0 µM. This indicates its potential to inhibit the growth of liver cancer cells. The study also found that neorautenol induced apoptotic cell death, a process of programmed cell death that is crucial for eliminating cancerous cells. Specifically, it was observed to increase caspase 3/7 activity and nuclear fragmentation, both of which are markers for apoptosis. Furthermore, at a concentration of 10 µM, neorautenol was found to cause DNA strand breaks.

Investigations into the mechanisms behind its anticancer effects revealed that neorautenol can decrease the activation of the ERK kinase (p44/p42), a protein associated with cell proliferation. In other research, neorautenol and its analogs have been explored as novel anticancer agents. Screening against six different cancer cell lines, including lung and colon cancer, showed that while certain synthetic analogs exhibited more promising activity, neorautenol itself served as a foundational compound for these investigations.

Table 1: In Vitro Anticancer Activity of Neorautenol

| Cell Line | Cancer Type | Observed Effect | Concentration | Reference |

|---|---|---|---|---|

| H4IIE | Hepatoma | EC50 of 1.0 µM, induced apoptosis, increased caspase 3/7 activity, caused DNA strand breaks, decreased ERK kinase activation | 1.0 µM, 10 µM | |

| Lung Cancer Lines | Lung Cancer | Investigated as an anticancer agent | Not Specified | |

| Colon Cancer Lines | Colon Cancer | Investigated as an anticancer agent | Not Specified |

Synergistic Effects with Established Chemotherapeutic Agents in Pre-clinical Models

The potential of combining natural products with conventional chemotherapy to enhance efficacy and reduce side effects is a significant area of cancer research. Studies have explored the synergistic effects of various herbal compounds with chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel (B517696) in lung, breast, and colon cancer models. These combinations have often resulted in increased cytotoxicity, apoptosis, and inhibition of tumor growth. While direct studies on the synergistic effects of neorautenol with established chemotherapeutic agents are not extensively detailed in the provided information, the broader context of natural product synergy in cancer therapy suggests a potential avenue for future research with neorautenol.

Anti-angiogenic Activities in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several natural compounds are being investigated for their ability to inhibit this process. While direct evidence of neorautenol's anti-angiogenic activity is not explicitly detailed, its classification as a pterocarpan (B192222) and its demonstrated anticancer effects suggest it may interfere with pathways that support tumor growth, which can include angiogenesis. Preclinical models for evaluating anti-angiogenic compounds include in vitro systems with human umbilical vein endothelial cells (HUVECs) and in vivo models like the chick chorioallantoic membrane (CAM) assay and mouse models. The anti-angiogenic properties of related compounds and the general investigation of phytochemicals in this area provide a basis for exploring neorautenol's potential in this domain.

Antimicrobial Properties

Neorautenol has also been evaluated for its ability to inhibit the growth of various microorganisms, demonstrating both antibacterial and antifungal properties.

Antibacterial Activities against Pathogenic Strains

Neorautenol has been identified as a constituent in plant extracts that exhibit antibacterial activity. In a study investigating the phytochemicals from Erythrina fusca, neorautenol was identified in extracts that were active against skin-infecting bacterial strains. Specifically, a hexane (B92381) extract containing neorautenol was effective against Staphylococcus aureus and Staphylococcus haemolyticus. Another study on the trunk bark of Erythrina excelsa also isolated neorautenol, although another compound, calopocarpin, showed the most significant activity against Pseudomonas agarici.

Table 2: Antibacterial Activity of Neorautenol-Containing Extracts

| Plant Source | Extract Type | Pathogenic Strain | Activity | Reference |

|---|---|---|---|---|

| Erythrina fusca | Hexane | Staphylococcus aureus | Active | |

| Erythrina fusca | Hexane | Staphylococcus haemolyticus | Active | |

| Erythrina excelsa | Methanolic | Pseudomonas agarici | Isolated, but another compound was more active |

Antifungal Activities (e.g., Phytoalexin Role against Plant Pathogens)

Neorautenol is recognized as a phytoalexin, a substance produced by plants as a defense mechanism against pathogenic microorganisms. Phytoalexins are typically low molecular weight antimicrobial compounds that accumulate at the site of infection. The antifungal activity of neorautenol is a key aspect of its role as a phytoalexin. These compounds can inhibit the growth of a broad spectrum of fungi. For instance, a derivative, 8-methoxyneorautenol, isolated from Erythrina abyssinica, demonstrated selective antimicrobial activity against the fungus Trichophyton mentagrophytes. Neorautenol's function as a phytoalexin underscores its inherent antifungal capabilities, which are crucial for plant defense and have potential applications in agriculture and medicine.

Anti-inflammatory Modulations (e.g., Inducible Nitric Oxide Synthase (iNOS) Inhibition)

While neorautenol belongs to the pterocarpan class of flavonoids, which are recognized for their anti-inflammatory properties, specific studies detailing its direct inhibitory effect on inducible nitric oxide synthase (iNOS) are not extensively documented in the available scientific literature. The anti-inflammatory activities of related pterocarpans, such as phaseollin (B1679764), have been shown to involve the inhibition of nitric oxide (NO) production and the expression of iNOS in cellular models of inflammation. Similarly, the isoflavonoid (B1168493) neovestitol, which is structurally related to neorautenol, has demonstrated anti-inflammatory effects where the administration of an iNOS inhibitor nullified its activity, suggesting an indirect link to the nitric oxide pathway. However, direct quantitative data, such as the half-maximal inhibitory concentration (IC50) of neorautenol against iNOS, has not been reported in the reviewed literature.

Enzyme Inhibitory Potentials

Neorautenol has been identified as an inhibitor of several key enzymes, highlighting its potential as a lead compound for further therapeutic development.

Neorautenol has demonstrated significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a key negative regulator in both the insulin (B600854) and leptin signaling pathways. Its dysregulation is associated with type 2 diabetes and obesity. In a study evaluating a series of pterocarpan derivatives from the stem bark of Erythrina abyssinica, neorautenol was identified as a potent PTP1B inhibitor.

The inhibitory activity of neorautenol against PTP1B is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Enzyme Target | IC50 Value (µM) | Source Organism of Compound |

|---|---|---|---|

| Neorautenol | Protein Tyrosine Phosphatase 1B (PTP1B) | 7.6 ± 0.9 | Erythrina abyssinica |

This inhibitory action suggests that neorautenol could be a valuable natural scaffold for the development of agents aimed at managing conditions characterized by insulin resistance.

Neorautenol has been shown to inhibit the activity of neuraminidase, an enzyme found on the surface of various pathogens, including viruses and bacteria, which plays a crucial role in their propagation and virulence. Specifically, neorautenol's inhibitory effect has been quantified against neuraminidase from Vibrio cholerae.

The efficacy of neorautenol as a neuraminidase inhibitor is presented in the following table.

| Compound | Enzyme Target | IC50 Value (nM) | Source Organism of Enzyme |

|---|---|---|---|

| Neorautenol | Neuraminidase | 53100 | Vibrio cholerae |

The ability of neorautenol to inhibit bacterial neuraminidase suggests its potential for development in the context of combating infectious diseases.

Pterocarpans as a class, which includes neorautenol, have been noted for their potential to inhibit α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can, therefore, help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management. While the general class of compounds exhibits this activity, specific quantitative data, such as an IC50 value for neorautenol's inhibition of α-glucosidase, is not detailed in the currently available scientific literature.

Neuraminidase Inhibition

Other Reported Biological Activities (e.g., Antischistosomal Activity)

Beyond its enzyme-inhibiting properties, neorautenol has been mentioned in broader screenings of natural products for other biological activities. For instance, a review of bioactive compounds from Dolichos species lists neorautenol among the isolated constituents, with the review itself focusing on the antischistosomal potential of compounds from this genus. Schistosomiasis is a significant parasitic disease caused by flatworms of the genus Schistosoma. While neorautenol is identified as a constituent of a plant genus with reported antischistosomal compounds, direct studies and specific data on the antischistosomal efficacy of neorautenol itself are not explicitly detailed in the reviewed literature.

Molecular Mechanisms of Action

Apoptosis Induction Pathways

Neorautenol has been shown to induce apoptotic cell death through various interconnected pathways, including the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and subsequent nuclear fragmentation.

Caspase Activation: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Neorautenol treatment has been observed to increase the activity of caspase-3 and caspase-7, key executioner caspases. The activation of these caspases is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. This cleavage is considered a hallmark of apoptosis. Studies have shown that neorautenol treatment leads to the cleavage of PARP, confirming the induction of apoptosis. The inactivation of PARP prevents DNA repair, ensuring the progression of the apoptotic process.

Nuclear Fragmentation: A characteristic feature of apoptosis is the condensation of chromatin and the fragmentation of the nucleus. Neorautenol has been shown to cause nuclear fragmentation, which is a direct consequence of the activation of caspases and the degradation of nuclear structural proteins.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with diseases like cancer. Neorautenol has been found to modulate the MAPK pathway, specifically by inhibiting the phosphorylation of the Extracellular Signal-Regulated Kinase (ERK).

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Inhibition: ERK1 and ERK2 are key components of the MAPK pathway that, when phosphorylated (activated), translocate to the nucleus and regulate gene expression related to cell growth and survival. Research has demonstrated that neorautenol decreases the activation of ERK (p44/p42), which is associated with cell proliferation. By inhibiting ERK phosphorylation, neorautenol can disrupt the pro-proliferative and anti-apoptotic signals conveyed by the MAPK pathway, contributing to its observed cytotoxic effects.

Heat Shock Protein 90 (Hsp90) Interaction and Client Protein Degradation

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous signaling proteins, many of which are critical for cancer cell growth and survival. These proteins are referred to as Hsp90 "client proteins." Inhibition of Hsp90 leads to the misfolding, ubiquitination, and subsequent degradation of these client proteins by the proteasome.

While direct studies on neorautenol's interaction with Hsp90 are limited, the degradation of Hsp90 client proteins is a known consequence of Hsp90 inhibition. Hsp90 client proteins include key players in cell survival and signaling pathways such as Akt, Her2, and HIF-1α. The inhibition of Hsp90 can therefore simultaneously disrupt multiple signaling pathways that are often dysregulated in cancer. Given that many natural compounds exhibit Hsp90 inhibitory activity, it is a plausible area for future investigation into neorautenol's mechanism of action.

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Modulation

Hypoxia-Inducible Factor 1 (HIF-1) is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. The alpha subunit of HIF-1 (HIF-1α) is the oxygen-regulated component. Under normal oxygen levels, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Some studies have indicated that certain natural compounds can inhibit HIF-1α. For instance, the related compound alpinumisoflavone (B190552) has been shown to inhibit HIF-1α protein levels in breast cancer cells. Downregulation of HIF-1α can lead to decreased cell proliferation and angiogenesis within a tumor. Although direct evidence for neorautenol's effect on the HIF-1α pathway is not extensively documented, its structural similarity to other flavonoids that modulate this pathway suggests it as a potential mechanism of action warranting further investigation.

Estrogen Receptor Modulation (in comparison to related pterocarpans)

Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen. They are involved in various physiological processes, and their modulation is a key strategy in the treatment of hormone-dependent cancers like breast cancer. Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as either estrogen agonists or antagonists in different tissues.

Phytoestrogens, plant-derived compounds with estrogen-like activity, have been studied for their potential SERM activity. Some isoflavonoids, a class of compounds to which pterocarpans like neorautenol belong, are known to interact with estrogen receptors and modulate their activity. For example, genistein, a well-studied isoflavone (B191592), is known to target estrogen-mediated signaling pathways. While direct and comparative studies on neorautenol's specific interaction with estrogen receptors are not abundant, the estrogenic or anti-estrogenic activity of related pterocarpans suggests that this is a relevant area for understanding its full biological profile. The structural differences between neorautenol and other pterocarpans could lead to distinct affinities and functional outcomes at the estrogen receptor subtypes, ERα and ERβ.

Potential Protein Targets and Interaction Analysis

To further elucidate the mechanisms of action of neorautenol, computational and experimental approaches can be employed to identify its direct protein targets and analyze the resulting interaction networks.

Molecular Docking: This computational technique predicts the preferred binding orientation of a small molecule (ligand) to a protein (receptor), providing insights into the binding affinity and interaction. Inverse molecular docking, where a single ligand is docked against a library of protein structures, can be used to identify potential protein targets for neorautenol. This approach has been successfully used to identify targets for other natural phenolic compounds.

Protein-Protein Interaction Networks: Understanding how neorautenol affects the complex web of protein-protein interactions (PPIs) within a cell can provide a systems-level view of its mechanism of action. By identifying the primary protein targets of neorautenol, subsequent analysis of their known interaction partners can reveal the broader cellular pathways and processes that are likely to be affected. Network pharmacology is an approach that integrates chemical information with biological networks to predict the effects of compounds on a complex biological system.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. For neorautenol and related compounds, the fundamental structural motif responsible for its biological activity is the tetracyclic pterocarpan (B192222) skeleton.

Impact of Specific Functional Groups and Stereochemistry on Potency and Selectivity

The biological activity of a molecule is profoundly influenced not only by its core structure but also by the specific functional groups attached to it and their three-dimensional arrangement, known as stereochemistry. In chiral molecules like neorautenol, different enantiomers can exhibit distinct pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.

SAR studies on neorautenol have demonstrated that strategic modification of its functional groups can lead to enhanced biological activity. A significant finding comes from the synthesis and evaluation of neorautenol analogs for anticancer activity. Research has shown that the introduction of a polar, dialkylaminoethyl-type side chain can significantly increase the potency against certain cancer cell lines compared to the parent compound, neorautenol.

Specifically, analogs 37 , 42 , and 43 exhibited more promising antitumor activity against lung and colon cancer cell lines than neorautenol. This suggests that the addition of these specific side chains introduces favorable interactions with the biological target, potentially through increased hydrogen bonding capacity or improved physicochemical properties that enhance cellular uptake or target engagement.

| Compound | Modification | Observed Activity |

|---|---|---|

| Neorautenol | Parent Compound | Baseline antitumor activity |

| Analog 37 | Contains a dialkylaminoethyl-type side chain | More promising activity than neorautenol against lung and colon cancer lines (4-9 μM range) |

| Analog 42 | Contains a dialkylaminoethyl-type side chain | More promising activity than neorautenol against lung and colon cancer lines (4-9 μM range) |

| Analog 43 | Contains a dialkylaminoethyl-type side chain | More promising activity than neorautenol against lung and colon cancer lines (4-9 μM range) |

The stereochemistry of these compounds is a critical factor. The fixed spatial arrangement dictated by the chiral centers at C-6a and C-11a ensures that the substituents are presented to the target receptor in a specific orientation. Even subtle changes in this 3D structure can lead to a complete loss of activity, indicating a highly specific binding interaction. The enhanced potency of stereopure compounds over racemic mixtures in other therapeutic areas underscores the general principle that a specific stereoisomer is often responsible for the desired therapeutic effect.

Comparative SAR Analysis with Related Pterocarpans and Isoflavonoids

Neorautenol belongs to the pterocarpan class of isoflavonoids, which are widely distributed in the plant kingdom, particularly in the Leguminosae (Fabaceae) family, where they often function as phytoalexins (antimicrobial compounds). Comparing the biological activity of neorautenol with other structurally similar pterocarpans provides valuable SAR insights.

A study investigating the cytotoxic effects of pterocarpans isolated from Erythrina addisoniae on H4IIE hepatoma cells revealed significant differences in potency among closely related structures. While neorautenol and another pterocarpan, phaseollin (B1679764), demonstrated high toxicity in the low micromolar range, other isolated pterocarpans were significantly less active.

| Compound | EC₅₀ Value (µM) | Relative Toxicity |

|---|---|---|

| Neorautenol | 1.0 | High |

| Phaseollin | 1.5 | High |

| Calopocarpin | > 25 | Weak/Moderate |

| Cristacarpin | > 25 | Weak/Moderate |

| Orientanol C | > 25 | Weak/Moderate |

| Isoneorautenol | > 25 | Weak/Moderate |

The data clearly show that while all these compounds share the same fundamental pterocarpan skeleton, the nature and position of substituents on the aromatic rings are critical for cytotoxic potency. The difference in activity between neorautenol and isoneorautenol, for instance, highlights the importance of the specific substitution pattern. Neorautenol and phaseollin were found to induce apoptotic cell death, and both were capable of decreasing the activation of the ERK kinase, a protein associated with cell proliferation. This suggests a shared mechanism of action, likely driven by their specific structural features that differentiate them from the less active pterocarpans.

This comparative analysis reinforces the principle that while the pterocarpan scaffold is the necessary pharmacophore, the fine-tuning of biological activity is dictated by the specific functional groups and their arrangement on this core structure.

Research Challenges and Future Directions

Development of Scalable and Enantioselective Synthetic Routes

A significant impediment to the extensive biological investigation of neorautenol is the lack of a scalable and stereocontrolled synthetic pathway. Natural isolation from plant sources is often low-yielding and insufficient for producing the quantities required for advanced preclinical and clinical studies. While some synthetic efforts have been reported for related pterocarpans, a robust and efficient total synthesis of neorautenol remains a critical unmet need.

Future synthetic strategies should focus on:

Enantioselectivity: Neorautenol possesses a specific stereochemistry that is likely crucial for its biological activity. Therefore, developing enantioselective synthetic routes is paramount to ensure the production of the correct stereoisomer.

Scalability: The synthetic route must be amenable to large-scale production to be commercially viable. researchgate.netias.ac.inmatec-conferences.org This involves optimizing reaction conditions, minimizing the number of steps, and utilizing cost-effective starting materials.

Recent advances in synthetic methodologies, such as asymmetric catalysis and novel cyclization strategies, could provide the tools necessary to achieve these goals. The development of a successful synthetic route would not only provide a reliable source of neorautenol but also enable the synthesis of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing its therapeutic properties.

Deeper Elucidation of In Vivo Pharmacodynamics

Pharmacodynamics is the study of how a drug affects the body. wikipedia.org While in vitro studies have provided initial insights into the biological activities of neorautenol, a thorough understanding of its effects within a living organism is essential. wikipedia.orgeuropa.eu Future research must focus on comprehensive in vivo pharmacodynamic studies to characterize the dose-response relationship, duration of action, and the biochemical and physiological effects of neorautenol. europa.eusygnaturediscovery.comnih.govnih.gov

Key areas for investigation include:

Dose-response relationships: Determining the effective dose range and identifying the concentration at which neorautenol exerts its therapeutic effects without causing significant toxicity. europa.eu

Time course of effects: Understanding how long the pharmacological effects of neorautenol last after administration. nih.gov

Effects on physiological systems: Investigating the impact of neorautenol on various organ systems to identify both therapeutic and potential off-target effects. europa.eusygnaturediscovery.com

These studies are critical for establishing a therapeutic window and for designing safe and effective dosing regimens for potential clinical applications. mdpi.com

Comprehensive Target Identification and Validation

A fundamental aspect of drug development is identifying the specific molecular targets through which a compound exerts its effects. evotec.comnuvisan.comwjbphs.comnih.gov For neorautenol, while some downstream effects like the inhibition of ERK phosphorylation and induction of apoptosis have been observed, the direct molecular targets remain largely unknown. nih.gov

Future research should employ a range of modern techniques to identify and validate these targets: evotec.comnuvisan.comdiscoveryontarget.com

Chemical Proteomics: Utilizing techniques like affinity chromatography with neorautenol-based probes to isolate and identify its binding partners in the proteome. evotec.comdiscoveryontarget.com

Genetic Approaches: Employing methods such as CRISPR-Cas9 screening to identify genes that, when knocked out, alter cellular sensitivity to neorautenol, thereby pointing to potential targets or pathways. nuvisan.comwjbphs.com

Computational Modeling: Using in silico docking studies to predict potential binding sites on known protein structures. researchgate.net

Once potential targets are identified, they must be rigorously validated to confirm their role in the observed biological activity of neorautenol. wjbphs.com This validation process is crucial for understanding the mechanism of action and for the rational design of more potent and selective derivatives. evotec.comwjbphs.com

Exploration of Novel Therapeutic Applications Beyond Current Scope

The current research on neorautenol has primarily focused on its anticancer and antidiarrheal properties. However, the broad family of pterocarpans, to which neorautenol belongs, is known to exhibit a wide range of biological activities. researchgate.net This suggests that neorautenol may have therapeutic potential beyond its currently investigated applications.

Future investigations should explore other potential therapeutic avenues, including:

Anti-inflammatory effects: Many natural products possess anti-inflammatory properties, and this is a plausible area of investigation for neorautenol.

Antimicrobial activity: The potential of neorautenol against various pathogens, including bacteria and fungi, should be systematically evaluated.

Neuroprotective properties: Given the diverse biological activities of isoflavonoids, exploring the neuroprotective potential of neorautenol could be a fruitful area of research.

A broad-based screening approach against a variety of disease models could uncover novel therapeutic applications for this compound. nih.gov

Integration of Computational Approaches in Discovery and Optimization (e.g., Artificial Intelligence/Machine Learning in Drug Design)

Potential applications of computational approaches include:

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify novel analogues of neorautenol with improved properties. mdpi.com

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the known structure and activity of neorautenol. mdpi.comnih.gov

Predictive Modeling: Developing ML models to predict the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of neorautenol and its analogues, thereby guiding the selection of the most promising candidates for further development. taylorandfrancis.com

Target Prediction: Utilizing AI algorithms to analyze large biological datasets and predict the most likely molecular targets of neorautenol. nih.gov

By embracing these in silico methods, researchers can more efficiently navigate the complex process of drug discovery and optimization, bringing the therapeutic promise of neorautenol closer to reality. nih.govtaylorandfrancis.comdrugdiscoverynews.com

Q & A

Q. What computational tools predict Neorautenol’s reactivity in enzyme-binding studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.